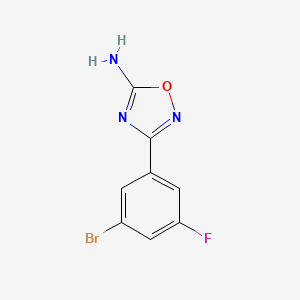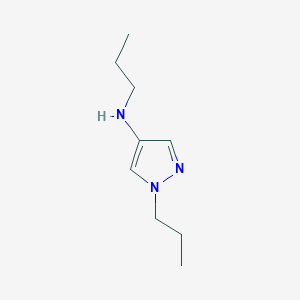-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736371.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl and fluoro groups, connected through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis of 1-ethyl-5-fluoro-1H-pyrazole
Starting Materials: Ethyl hydrazine and 2,3,4,5-tetrafluorobenzaldehyde.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions for 6 hours.
Product Isolation: The product is isolated by distillation and purified by recrystallization.
-
Synthesis of 1-(2-methylpropyl)-1H-pyrazole
Starting Materials: Isobutyl hydrazine and acetylacetone.
Reaction Conditions: The reaction is performed in acetic acid at 80°C for 4 hours.
Product Isolation: The product is extracted with ethyl acetate and purified by column chromatography.
-
Formation of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Starting Materials: 1-ethyl-5-fluoro-1H-pyrazole and 1-(2-methylpropyl)-1H-pyrazole.
Reaction Conditions: The two pyrazole derivatives are reacted in the presence of formaldehyde and ammonium chloride in methanol at room temperature for 12 hours.
Product Isolation: The final product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
The industrial production of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: The reaction is carried out in an aqueous medium at room temperature.
Products: Oxidation of the alkyl groups leads to the formation of carboxylic acids.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: The reaction is performed in anhydrous ethanol at 0°C.
Products: Reduction of the fluoro group results in the formation of the corresponding hydroxy derivative.
-
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: The reaction is conducted in the presence of a catalyst like iron(III) chloride at 50°C.
Products: Substitution of the fluoro group with other halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Catalysts: Iron(III) chloride.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Material Science: It is employed in the synthesis of novel polymers with unique properties.
Biology
Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes, making it valuable in biochemical studies.
Protein Labeling: It is used in the labeling of proteins for imaging and tracking purposes.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Diagnostic Imaging: It is utilized in the development of imaging agents for diagnostic purposes.
Industry
Agriculture: The compound is used in the formulation of pesticides and herbicides.
Pharmaceuticals: It is employed in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. In the case of receptor interaction, the compound modulates receptor activity, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-fluoro-1H-pyrazole
- 1-(2-methylpropyl)-1H-pyrazole
- 1-ethyl-3-methyl-1H-pyrazole
Uniqueness
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both fluoro and alkyl groups enhances its reactivity and interaction with molecular targets, making it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C14H22FN5 |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-4-20-14(15)12(8-17-20)7-16-9-13-5-6-19(18-13)10-11(2)3/h5-6,8,11,16H,4,7,9-10H2,1-3H3 |
InChI Key |
XXZOEHNRNAILFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=NN(C=C2)CC(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide](/img/structure/B11736292.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11736297.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11736303.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736316.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11736321.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736323.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736324.png)
![1-(2,2-difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736325.png)


![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736374.png)
![2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736376.png)
